1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, also known as MPPP, is a synthetic compound that belongs to the class of drugs called designer drugs. MPPP is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. This compound has gained significant attention in the scientific community due to its potential use in the treatment of various neurological disorders.
Wirkmechanismus
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This results in increased alertness, focus, and energy. 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors. However, 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one also has several limitations, such as its high toxicity and potential for abuse.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, including its potential use in the treatment of Parkinson's disease, ADHD, and depression. Further studies are needed to determine the optimal dosage and administration of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one for these conditions. Additionally, research is needed to identify potential side effects and long-term risks associated with the use of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one involves the condensation of 4-methylpropiophenone and piperidine in the presence of an acid catalyst. The resulting product is then subjected to a Friedel-Crafts reaction with benzene to obtain the final product. The synthesis of 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been the subject of numerous scientific studies due to its potential use in the treatment of various neurological disorders. Research has shown that 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has a high affinity for dopamine receptors in the brain, which makes it a potential candidate for the treatment of Parkinson's disease. 1-(4-methylphenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been studied for its potential use in the treatment of ADHD, narcolepsy, and depression.
Eigenschaften
IUPAC Name |
(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-17-10-12-19(13-11-17)21(23)16-20(18-8-4-2-5-9-18)22-14-6-3-7-15-22/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNOAYHKBRGPBH-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C2=CC=CC=C2)/N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.